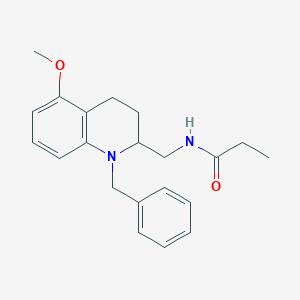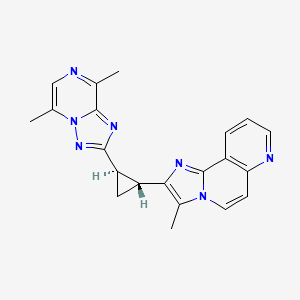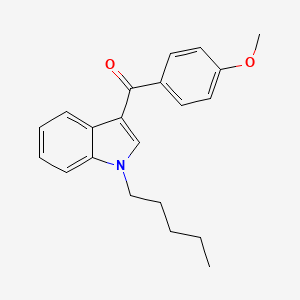
N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCM1014 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The compound N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, structurally similar to the queried compound, was synthesized and its crystal structure was confirmed via various methods including X-ray diffraction. Its three-dimensional structure was noted to be formed through weak hydrogen bonds. The study also compared the optimized geometric bond lengths and angles obtained using density functional theory (DFT) with those from X-ray diffraction values, highlighting the compound's structural intricacies (Bai et al., 2012).
X-ray Powder Diffraction Data
Another related derivative, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, underwent molecular characterization, including X-ray powder diffraction (XRPD), revealing its crystallization in an orthorhombic system. The refined unit-cell parameters provided detailed insights into the compound's structural framework (Pinilla et al., 2012).
Biological Activity and Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the queried compound, demonstrated significant in vitro antitumor activity. These compounds showed high potency against various cancer cell lines, with some exhibiting specific activities toward CNS, renal, breast, and leukemia cell lines. Molecular docking studies provided insights into their binding modes, correlating structural characteristics with biological activities (Al-Suwaidan et al., 2016).
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, with structural similarities, were synthesized and evaluated for various biological activities. They showed notable psychotropic, anti-inflammatory, and cytotoxic effects, with some compounds demonstrating antimicrobial action. The research aimed to correlate the structural characteristics of these compounds with their biological outcomes, revealing specific activity combinations for different compounds (Zablotskaya et al., 2013).
Eigenschaften
Produktname |
N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.45 |
IUPAC-Name |
N-[(1-benzyl-5-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C21H26N2O2/c1-3-21(24)22-14-17-12-13-18-19(10-7-11-20(18)25-2)23(17)15-16-8-5-4-6-9-16/h4-11,17H,3,12-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
VLPGTHUDTCBGRU-UHFFFAOYSA-N |
SMILES |
CCC(NCC1N(CC2=CC=CC=C2)C3=C(C(OC)=CC=C3)CC1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCM1014, UCM-1014, UCM 1014 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)

![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)